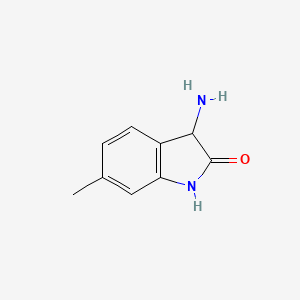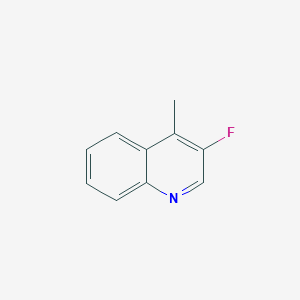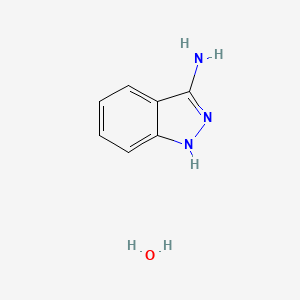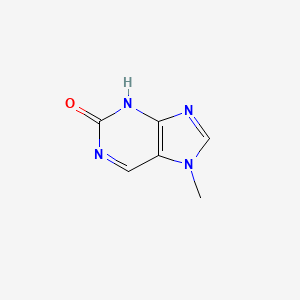
3-Amino-6-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-metilindolin-2-ona es un compuesto heterocíclico que pertenece a la familia del indol. Los indoles son significativos debido a su presencia en muchos productos naturales y farmacéuticos. Este compuesto se caracteriza por un núcleo de indol con un grupo amino en la tercera posición y un grupo metilo en la sexta posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Amino-6-metilindolin-2-ona típicamente implica la reacción de indoles con nitroestireno en presencia de ácido fosforoso. Esto resulta en la formación de 4′-fenil-4′H-espiro[indol-3,5′-isoxazoles], que se pueden transformar en los indoles aminados deseados mediante la reacción con hidrato de hidrazina bajo calentamiento asistido por microondas .
Métodos de producción industrial: Los métodos de producción industrial para 3-Amino-6-metilindolin-2-ona no están ampliamente documentados. El enfoque general implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente, optimizadas para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 3-Amino-6-metilindolin-2-ona sufre diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución electrofílica son comunes debido a la naturaleza rica en electrones del anillo de indol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos electrofílicos como halógenos y compuestos nitro en condiciones ácidas o básicas.
Productos principales formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados de indol reducidos.
Sustitución: Compuestos de indol halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
3-Amino-6-metilindolin-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 3-Amino-6-metilindolin-2-ona implica su interacción con objetivos moleculares y vías específicas. Puede inhibir enzimas o receptores, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la monoaminooxidasa, lo que lleva a niveles elevados de neurotransmisores y posibles efectos antidepresivos .
Compuestos similares:
- 3-Metilindolin-2-ona
- Ácido indol-3-acético
- Indol-3-carbinol
Comparación: 3-Amino-6-metilindolin-2-ona es única debido a la presencia de un grupo amino y un grupo metilo en el anillo de indol. Esta característica estructural confiere propiedades químicas y biológicas distintas en comparación con otros derivados de indol. Por ejemplo, el ácido indol-3-acético es una hormona vegetal, mientras que el indol-3-carbinol es conocido por sus propiedades anticancerígenas .
Comparación Con Compuestos Similares
- 3-Methylindolin-2-one
- Indole-3-acetic acid
- Indole-3-carbinol
Comparison: 3-Amino-6-methylindolin-2-one is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For instance, indole-3-acetic acid is a plant hormone, while indole-3-carbinol is known for its anticancer properties .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3-amino-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |
Clave InChI |
NDNSBBUGJCECSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)



![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
